molecular formula C19H19NO5 B5749766 3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate

3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate

Cat. No.: B5749766
M. Wt: 341.4 g/mol
InChI Key: AWWDJWANSLPQPD-UHFFFAOYSA-N
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Description

3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate is an organic compound that features both ester and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate can be achieved through a multi-step process involving esterification and amidation reactions. One common route involves the following steps:

    Esterification: Reacting 3-(methoxycarbonyl)benzyl alcohol with a suitable carboxylic acid derivative in the presence of an acid catalyst to form the ester.

    Amidation: Reacting the resulting ester with propionyl chloride and an amine to form the amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester and amide bonds in the presence of water and an acid or base.

    Oxidation: Oxidizing the methoxycarbonyl group to form carboxylic acids.

    Reduction: Reducing the carbonyl groups to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Produces 3-(methoxycarbonyl)benzoic acid and 3-(propionylamino)benzoic acid.

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

Scientific Research Applications

3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Serves as a building block for more complex molecules.

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(methoxycarbonyl)benzyl 4-methyl-3-(propionylamino)benzoate
  • 3-(methoxycarbonyl)benzyl 3-(acetylamino)benzoate

Uniqueness

3-(methoxycarbonyl)benzyl 3-(propionylamino)benzoate is unique due to its specific combination of functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

methyl 3-[[3-(propanoylamino)benzoyl]oxymethyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-3-17(21)20-16-9-5-8-15(11-16)19(23)25-12-13-6-4-7-14(10-13)18(22)24-2/h4-11H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWDJWANSLPQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)OCC2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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